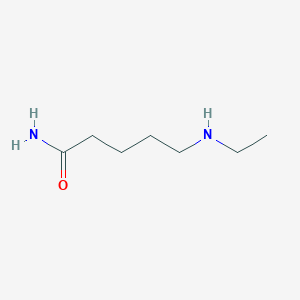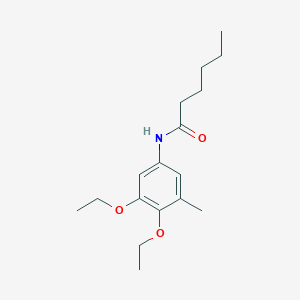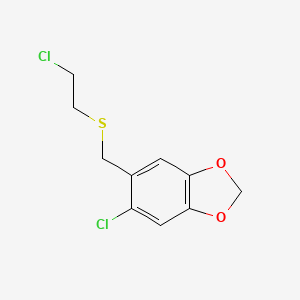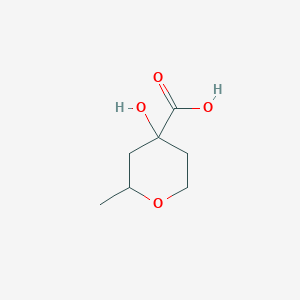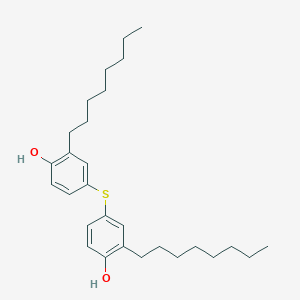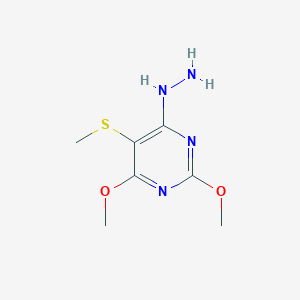
4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine: is a heterocyclic compound with a pyrimidine ring structure. It contains hydrazinyl, dimethoxy, and methylsulfanyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Functional Group Introduction:
Reaction Conditions: Common reagents include hydrazine hydrate, methoxy reagents, and methylsulfanyl sources. The reactions are often carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions for maximum yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, resulting in different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, hydrazones, and other heterocyclic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs with anticancer, antiviral, and antimicrobial properties.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a precursor for various functional materials.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The dimethoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-Methoxy-4-hydrazino-5-fluoropyrimidine: Similar in structure but contains a fluorine atom.
4-Hydrazinyl-2-(methylthio)pyrimidine: Lacks the dimethoxy groups but has a similar hydrazinyl and methylsulfanyl structure.
Propiedades
Número CAS |
89587-86-0 |
|---|---|
Fórmula molecular |
C7H12N4O2S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
(2,6-dimethoxy-5-methylsulfanylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C7H12N4O2S/c1-12-6-4(14-3)5(11-8)9-7(10-6)13-2/h8H2,1-3H3,(H,9,10,11) |
Clave InChI |
SBJRBCRNXAIQRH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=C1SC)NN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



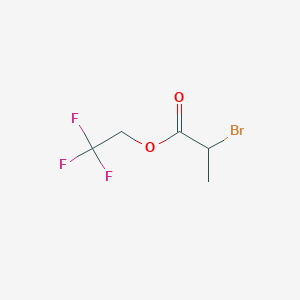
![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)

